1-(2-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol
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Overview
Description
1-(2-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol is a complex organic compound with a unique structure that includes phenoxy and benzimidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methylphenol with an appropriate benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(2-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol involves its interaction with specific molecular targets. The phenoxy and benzimidazole groups can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol
- 1-(2-methylphenoxy)-3-{2-[(2-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol
- 1-(2-methylphenoxy)-3-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol
Uniqueness
1-(2-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26N2O3 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(2-methylphenoxy)-3-[2-[(4-methylphenoxy)methyl]benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C25H26N2O3/c1-18-11-13-21(14-12-18)29-17-25-26-22-8-4-5-9-23(22)27(25)15-20(28)16-30-24-10-6-3-7-19(24)2/h3-14,20,28H,15-17H2,1-2H3 |
InChI Key |
UGJRGTAAXUJQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(COC4=CC=CC=C4C)O |
Origin of Product |
United States |
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